Maltododecaose - 58634-79-0

Maltododecaose

Catalog Number: EVT-1484786
CAS Number: 58634-79-0
Molecular Formula: C₇₂H₁₂₂O₆₁
Molecular Weight: 1963.7
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Maltododecaose is derived from starch, a polysaccharide that serves as a major energy reserve in plants. It can be synthesized from various starch sources, including corn, potato, and rice. The classification of maltododecaose falls under oligosaccharides, which are defined as carbohydrates containing a small number of monosaccharide units (typically 2 to 10). Maltododecaose is specifically classified as a maltooligosaccharide due to its composition of glucose units.

Synthesis Analysis

Methods

The synthesis of maltododecaose can be achieved through both enzymatic and chemical methods. The enzymatic synthesis typically involves the use of branching enzymes that facilitate the formation of α-(1→6) linkages among linear glucose chains.

  1. Enzymatic Synthesis:
    • Enzymes Used: Branching enzymes (BEs) are crucial in this process. They act on linear glucan chains to introduce branch points, leading to the formation of maltododecaose from longer glucose polymers.
    • Reaction Conditions: These reactions are usually conducted under controlled pH and temperature conditions to optimize enzyme activity. For example, studies have shown that specific temperatures around 37°C are effective for enzyme reactions .
  2. Chemical Synthesis:
    • Glycosylation Reactions: Chemical synthesis often employs glycosylation techniques involving glycosyl donors and acceptors to form the desired oligosaccharide structure .
    • Blockwise Convergent Strategy: This method involves synthesizing smaller oligosaccharides first, which are then combined to form larger structures like maltododecaose .

Technical Details

The enzymatic synthesis typically requires careful monitoring of reaction times and conditions to ensure the specificity and yield of maltododecaose. For instance, varying the duration of enzyme exposure can alter the degree of polymerization and branching characteristics of the final product.

Molecular Structure Analysis

Maltododecaose consists mainly of glucose units linked by α-(1→4) bonds with additional α-(1→6) branching points. The molecular formula for maltododecaose is C24H48O24C_{24}H_{48}O_{24}, reflecting its composition.

Structure Data

  • Degree of Polymerization: 12
  • Molecular Weight: Approximately 504 g/mol
  • Linkage Types: Predominantly α-(1→4) with α-(1→6) branches
  • Structural Representation: The structural representation includes linear chains with branch points that significantly influence its solubility and functional properties.
Chemical Reactions Analysis

Maltododecaose undergoes various chemical reactions that can modify its structure or functionality:

  1. Hydrolysis: Maltododecaose can be hydrolyzed into smaller oligosaccharides or glucose units under acidic or enzymatic conditions.
  2. Fermentation: It can serve as a substrate for fermentation processes in the production of bioethanol or other metabolites.
  3. Maillard Reaction: In food chemistry, maltododecaose participates in Maillard reactions, contributing to flavor and color development during cooking.

Technical Details

The reactivity of maltododecaose is influenced by its structure; for example, the presence of reducing ends allows it to participate in various biochemical pathways.

Mechanism of Action

The mechanism by which maltododecaose functions in biological systems primarily revolves around its role as an energy source:

  1. Digestion: In humans and animals, maltododecaose is broken down by amylases into simpler sugars that can be readily absorbed.
  2. Metabolic Pathways: Once hydrolyzed into glucose, it enters glycolytic pathways to produce ATP, serving as an essential energy source for cellular activities.

Process Data

The digestion process involves specific enzymes that cleave the glycosidic bonds in maltododecaose, facilitating its conversion into monosaccharides.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Maltododecaose typically appears as a white crystalline powder.
  • Solubility: It is soluble in water, which makes it suitable for various applications in food and pharmaceuticals.
  • Melting Point: The melting point varies depending on purity but generally falls within a range consistent with similar oligosaccharides.

Chemical Properties

  • Stability: Maltododecaose is stable under normal storage conditions but may degrade under extreme temperatures or pH levels.
  • Reducing Sugar Activity: It exhibits reducing sugar properties due to free aldehyde groups present at the reducing ends.
Applications

Maltododecaose has several scientific and industrial applications:

  1. Food Industry: Used as a sweetener or thickener in various food products due to its solubility and mild sweetness.
  2. Pharmaceuticals: Acts as an excipient in drug formulations, aiding in the stability and delivery of active ingredients.
  3. Biotechnology: Utilized in fermentation processes for producing biofuels or other bioproducts due to its fermentable nature.
Introduction to Maltododecaose

Definition and Classification of Maltodextrins

Maltodextrins are glucose polymers produced by partial hydrolysis of starch sources (corn, potato, rice, or cassava) using acids or enzymes like α-amylase. They are classified by dextrose equivalent (DE), defined as the percentage of reducing sugar ends relative to pure glucose (DE=100). The DE inversely correlates with molecular weight: lower DE values (3–12) indicate longer glucose chains, while higher DE (13–20) reflects shorter chains. By regulatory standards, polymers with DE < 20 are termed maltodextrins, while those with DE > 20 are glucose syrups [1] [9]. Maltodextrins occupy a critical biochemical niche between complex starches (DE ≈ 0) and simple sugars (DE ≈ 100). Their functional properties—solubility, viscosity, hygroscopicity, and glass transition temperature (Tg)—vary predictably with DE and chain length distribution [3] [9].

Structural Specificity of Maltododecaose (DP12)

Maltododecaose (C₆₇H₁₁₆O₆₁, MW ≈ 1620 Da) is a defined oligosaccharide with a degree of polymerization (DP) of 12, meaning it consists of 12 glucose units linked primarily by α-(1→4) glycosidic bonds. Unlike polydisperse commercial maltodextrins (DP range: 3–20), maltododecaose represents a homogeneous molecular species. Its structure comprises a linear chain of D-glucose residues, though minor branching via α-(1→6) linkages may occur depending on the starch source and hydrolysis method [1] [3] [10].

Table 1: Comparative Profile of Glucose Polymers

ParameterStarchMaltododecaose (DP12)Commercial Maltodextrin (DE 10)Glucose Syrup (DE > 20)
Avg. DP> 1001212 (DE 10)< 6 (DE 30)
DE Value~0~8.31030
Molecular Weight> 16,000 Da~1620 DaPolydisperse (1,168–2,242 Da)< 1000 Da
Structural KeyAmylose/amylopectinLinear chain, minimal branchingMixed oligomersShort chains, high reducing ends
Characterization Method-MALDI-TOF MSSEC, HPLCHPLC

Mass spectrometry (MALDI-TOF) confirms its defined mass, distinguishing it from polydisperse mixtures. The DP12 structure confers intermediate physicochemical properties:

  • Solubility: High water solubility due to abundant hydroxyl groups [9].
  • Viscosity: Higher than low-DP maltodextrins (DE > 15) but lower than long-chain variants (DE < 6) [3].
  • Thermal Stability: Tg values linearly decrease with increasing water activity but remain higher than high-DE maltodextrins [3] [4].

Historical Evolution in Carbohydrate Chemistry

The deliberate synthesis of defined maltodextrins like maltododecaose became feasible with advances in enzymatic hydrolysis and chromatographic purification in the late 20th century. Early maltodextrin production (1960s–1970s) focused on polydisperse mixtures for industrial applications. The 1990s saw the emergence of "resistant maltodextrins" designed to resist digestion, spurring interest in structure-function relationships [1] [7]. Concurrently, analytical innovations like MALDI-TOF mass spectrometry enabled precise DP determination. Researchers like Kazmaier (1990s) demonstrated its utility in resolving oligosaccharides up to DP13, paving the way for characterizing higher-DP species like DP12 [3]. The development of isoamylases (e.g., from Pseudomonas amylodermosa) further allowed controlled debranching of starch to isolate linear maltodextrins [10].

Significance in Industrial and Biomedical Contexts

Maltododecaose bridges functional performance and biocompatibility:

  • Industrial: Acts as a superior encapsulation matrix due to its balanced film-forming ability and low hygroscopicity. Protects anthocyanins (87% retention) and ascorbic acid (74% retention) in dried fruit foams better than low-DP maltodextrins [8].
  • Biomedical: Serves as a precursor for hydrogels in tissue engineering. Dextrin-based hydrogels (DP 6–17) exhibit tunable biodegradability and support cell viability [6].
  • Pharmaceutical: Functions as a drug carrier for controlled release. Its chain length optimizes binding to APIs without impeding dissolution [7] [9].

Table 2: Key Applications of Defined DP Maltodextrins

Application SectorFunction of DP12Advantage Over Polydisperse Maltodextrins
Food StabilizationEncapsulant for heat-sensitive compoundsNarrow DP range ensures consistent Tg and barrier properties
Spray-Dried PowdersCarrier for flavors/oilsUniform molecular weight improves flowability and dispersion
Biomedical HydrogelsCrosslinkable polymer backbonePredictable degradation via enzymatic hydrolysis of α-linkages
Pharmaceutical BindersTablet excipientEnhanced compressibility and controlled release kinetics

Properties

CAS Number

58634-79-0

Product Name

Maltododecaose

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C₇₂H₁₂₂O₆₁

Molecular Weight

1963.7

InChI

InChI=1S/C72H122O61/c73-1-13-25(85)26(86)39(99)62(112-13)124-51-15(3-75)114-64(41(101)28(51)88)126-53-17(5-77)116-66(43(103)30(53)90)128-55-19(7-79)118-68(45(105)32(55)92)130-57-21(9-81)120-70(47(107)34(57)94)132-59-23(11-83)122-72(49(109)36(59)96)133-60-24(12-84)121-71(48(108)37(60)97)131-58-22(10-82)119-69(46(106)35(58)95)129-56-20(8-80)117-67(44(104)33(56)93)127-54-18(6-78)115-65(42(102)31(54)91)125-52-16(4-76)113-63(40(100)29(52)89)123-50-14(2-74)111-61(110)38(98)27(50)87/h13-110H,1-12H2/t13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26+,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61+,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-/m1/s1

SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(C(C9O)O)OC1C(OC(C(C1O)O)OC1C(OC(C(C1O)O)OC1C(OC(C(C1O)O)O)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)O)O)O)O

Synonyms

O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-g

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